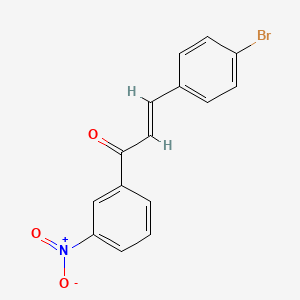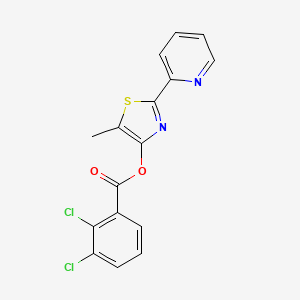
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate (5M2P-1,3T-4-yl 2,3-DCDBC) is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. 5M2P-1,3T-4-yl 2,3-DCDBC is a versatile compound that is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of thiazole derivatives, including structures similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate, has been a subject of interest due to their potential in various fields of chemistry and biology. Thiazole and its derivatives are synthesized through various chemical reactions, offering insights into their chemical behavior and structural characteristics. For instance, studies on the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana have shed light on the thiazole moiety's biosynthesis in eukaryotes (Godoi et al., 2006). Such research provides a foundation for understanding the synthesis and applications of thiazole derivatives.
Chemical Reactivity and Applications
Thiazole derivatives exhibit a wide range of chemical reactivities, making them suitable for various applications, including the synthesis of polymers, ligands, and potential therapeutic agents. The reaction of thiazole compounds with different aldehydes, amines, or ammonia, as demonstrated by Asinger et al. (1982), showcases their versatility in producing a variety of chemically significant products (Asinger, Wadehn, & Giesbertz, 1982). This chemical diversity underscores the importance of thiazole derivatives in synthesizing new materials and compounds with potential industrial and pharmaceutical applications.
Antimicrobial Activity
The antimicrobial activity of thiazole derivatives has been a significant area of research, with various studies highlighting their effectiveness against bacterial and fungal strains. For example, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity, suggesting these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018). Research in this domain demonstrates the potential of thiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies.
Eigenschaften
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,3-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)12-7-2-3-8-19-12)22-16(21)10-5-4-6-11(17)13(10)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUUXCAIRJWAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)
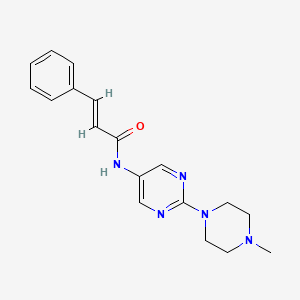
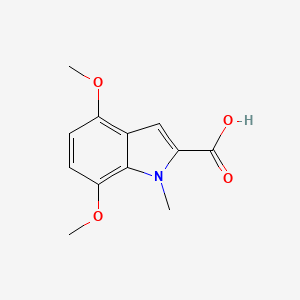
![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)
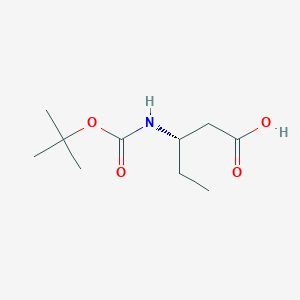
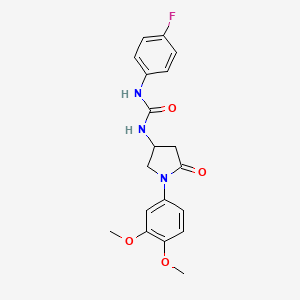
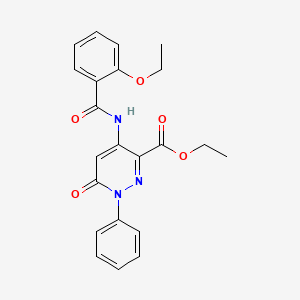
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)
